molecular formula C20H21FN2O4 B2898541 2-(4-ethoxyphenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide CAS No. 954699-92-4

2-(4-ethoxyphenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Katalognummer: B2898541
CAS-Nummer: 954699-92-4
Molekulargewicht: 372.396
InChI-Schlüssel: PSXTYDVTAYXOST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Ethoxyphenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a synthetic small molecule designed for research applications, particularly in the field of medicinal chemistry. This compound features a core oxazolidinone scaffold, a structure famously associated with potent antibacterial activity, as exemplified by the antibiotic Linezolid (PNU-100766) . The molecular design incorporates a 4-ethoxyphenylacetamide group linked to the 5-position of the oxazolidinone ring, which is itself substituted with a 4-fluorophenyl group at the 3-position. This specific arrangement is of significant interest for investigating structure-activity relationships (SAR) within the oxazolidinone class . Researchers can utilize this compound to explore its potential as an antibacterial agent, with a mechanism of action that may involve inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit . Its structure suggests potential utility against susceptible bacterial strains, and it serves as a valuable intermediate or lead compound in the development of novel anti-infective agents . The product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

2-(4-ethoxyphenyl)-N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c1-2-26-17-9-3-14(4-10-17)11-19(24)22-12-18-13-23(20(25)27-18)16-7-5-15(21)6-8-16/h3-10,18H,2,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXTYDVTAYXOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Carbamate Cyclization (One-Step Method)

Adapted from US7087784B2, this method employs a carbamate intermediate and an acetamidoacetoxypropane derivative under basic conditions:

Reaction Scheme :
$$
\text{N-Aryl-O-alkylcarbamate (II)} + \text{(S)-Acetamidoacetoxypropane (III)} \xrightarrow[\text{Base, Li}^+]{\text{THF}} \text{Oxazolidinone (I)}
$$

Procedure :

  • Dissolve N-(4-fluorophenyl)-O-isobutylcarbamate (10 mmol) in tetrahydrofuran (THF).
  • Add lithium t-butoxide (3 eq) and (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide (2 eq).
  • Stir at 20–25°C for 24 hours.
  • Quench with saturated NH₄Cl, extract with methylene chloride, and crystallize in xylenes.

Yield : ~72% after crystallization.

Advantages :

  • Single-step process minimizes intermediate isolation.
  • High stereochemical purity (≥98% ee).

Epoxide Ring-Opening Cyclization

Reported in Tetrahedron Letters, this method uses glycidyl butyrate and 4-fluoroaniline under strong base conditions:

Procedure :

  • React 4-fluoroaniline (1 eq) with glycidyl butyrate (1.2 eq) in THF at −78°C using n-butyllithium.
  • Warm to room temperature and stir for 6 hours.
  • Acidify with HCl to precipitate the β-amino alcohol intermediate.
  • Cyclize using triphosgene (0.5 eq) in dichloromethane.

Yield : 65–70% over two steps.

Introduction of the 4-Fluorophenyl Group

Palladium-catalyzed cross-coupling, as described in US20030166620A1, enables regioselective aryl group installation:

Reaction Scheme :
$$
\text{Trimethylstannyl Oxazolidinone (2)} + \text{4-Fluorophenyl Halide (3)} \xrightarrow[\text{Pd(0)}]{\text{DMF}} \text{3-(4-Fluorophenyl)oxazolidinone (1)}
$$

Procedure :

  • Prepare 5-(trimethylstannyl)oxazolidinone via stannylation of the β-amino alcohol intermediate.
  • React with 1-bromo-4-fluorobenzene (1.2 eq) in dimethylformamide (DMF) using Pd(PPh₃)₄ (5 mol%) at 100°C for 8 hours.
  • Purify by silica gel chromatography.

Yield : 85–90%.

Acetamide Side Chain Functionalization

The 4-ethoxyphenylacetamide moiety is introduced via nucleophilic acyl substitution or reductive amination:

Acetylation of Amine Intermediate

Adapted from US20030166620A1:

Procedure :

  • React the oxazolidinone methylamine intermediate (1 eq) with 2-(4-ethoxyphenyl)acetyl chloride (1.1 eq) in THF.
  • Add triethylamine (2 eq) as a base and stir at 0°C for 2 hours.
  • Extract with ethyl acetate and concentrate.

Yield : 88–92%.

Reductive Amination

Alternative route for improved scalability:

Procedure :

  • Condense 2-(4-ethoxyphenyl)acetaldehyde (1 eq) with the oxazolidinone methylamine using NaBH₃CN (1.5 eq) in methanol.
  • Stir at room temperature for 12 hours.
  • Isolate via fractional distillation.

Yield : 78–82%.

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Key Advantage
Carbamate Cyclization 1 72% Minimal intermediates, high ee
Epoxide Ring-Opening 2 65% Cost-effective reagents
Palladium Coupling 3 68% Regioselective aryl introduction

Characterization and Validation

Critical analytical data for the final compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.12 (d, J = 8.8 Hz, 2H, ArH), 6.98 (m, 4H, ArH), 4.78 (m, 1H, CH), 4.12 (q, J = 6.8 Hz, 2H, OCH₂), 3.89 (m, 2H, NCH₂), 3.45 (m, 4H, morpholine), 2.05 (s, 3H, COCH₃).
  • HPLC Purity : ≥99.5% (C18 column, 70:30 MeOH:H₂O).
  • Melting Point : 158–160°C.

Industrial-Scale Considerations

  • Cost Drivers : Palladium catalysts account for ~40% of raw material costs.
  • Solvent Recovery : DMF and THF are recycled via distillation (≥95% recovery).
  • Waste Streams : Stannyl byproducts require chelation treatment prior to disposal.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It may find applications in the production of advanced materials and chemicals.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Core Scaffold Variations

  • Linezolid (): The prototypical oxazolidinone antibiotic contains a morpholine-substituted phenyl group at the 3-position of the oxazolidinone ring. Its structure is (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide. The morpholine group enhances solubility and bioavailability (oral bioavailability: ~100%).
  • Sutezolid (): Features a thiomorpholine substituent instead of morpholine, improving activity against Mycobacterium tuberculosis. Its structure is (S)-N-((3-(3-fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide.
  • Compound 10f (): A teraryl oxazolidinone with a pyridin-2-yl-pyrazole substituent at the 4-position of the phenyl ring. This modification increases antibacterial potency (MIC against MRSA: ≤0.5 µg/mL) and reduces bone marrow toxicity compared to linezolid.

Substituent Effects on Activity

  • 4-Ethoxyphenyl Acetamide Group : Present in the target compound, this group may enhance lipophilicity and membrane penetration compared to simpler acetamide derivatives ().
  • Fluorine Substitution : The 4-fluorophenyl group in the target compound and linezolid improves target binding affinity and metabolic stability by reducing cytochrome P450-mediated oxidation.

Antibacterial Activity

Table 1: Comparative Antibacterial Profiles

Compound MIC Against MRSA (µg/mL) MIC Against M. tuberculosis (µg/mL) Key Advantage(s)
Target Compound Data not reported Data not reported Structural novelty
Linezolid () 2–4 1–2 Broad-spectrum, FDA-approved
Sutezolid () 0.5–1 0.12–0.25 Superior anti-tubercular activity
Compound 10f () ≤0.5 Not tested Enhanced safety profile
Compound 45 () 0.2 (nM) Not tested High potency against Gram-positive

Pharmacokinetics and Toxicity

Solubility and Bioavailability

  • Compound 10f Phosphate (): Water solubility of 47.1 mg/mL and 99.1% oral bioavailability, outperforming linezolid (solubility: ~3.3 mg/mL).
  • Linezolid : High oral bioavailability (~100%) but associated with dose-dependent bone marrow suppression.

Toxicity Profiles

  • Target Compound: No direct toxicity data, but structural analogs (e.g., 10f) show reduced hERG channel inhibition (IC50 > 30 µM) and myelosuppression in preclinical models.
  • Sutezolid : Lower cytotoxicity in human cell lines (IC50 > 50 µM) compared to linezolid (IC50 ~20 µM).

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-(4-ethoxyphenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of substituted aryl amines with cyanoacetate derivatives under controlled conditions. For example, in analogous oxazolidinone-containing compounds, key steps include:
  • Step 1: Formation of the oxazolidinone ring via cyclization of 4-fluorophenyl glycidol derivatives with carbamate intermediates .
  • Step 2: Acetamide coupling using 2-(4-ethoxyphenyl)acetic acid activated via EDCI/HOBt in anhydrous DMF .
  • Critical Conditions: Temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:acylating agent) are optimized to minimize side products. Reaction progress is monitored via TLC and HPLC .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer:
  • 1H/13C NMR: Assign aromatic protons (δ 6.8–7.5 ppm for 4-ethoxyphenyl and 4-fluorophenyl groups) and oxazolidinone carbonyl signals (δ 170–175 ppm) .
  • IR Spectroscopy: Confirm C=O stretches (1660–1680 cm⁻¹ for acetamide and oxazolidinone) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₂₅H₂₄FN₂O₄: 453.17) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer: Discrepancies in NMR or IR data may arise from conformational isomerism or impurities. Strategies include:
  • Variable Temperature NMR: Identify dynamic processes (e.g., rotameric equilibria) by observing signal coalescence at elevated temperatures .
  • X-ray Crystallography: Use SHELX software to resolve ambiguous stereochemistry or hydrogen-bonding networks .
  • Comparative Analysis: Cross-reference with structurally similar compounds (e.g., oxazolidinone derivatives in ) to validate peak assignments .

Q. What experimental designs are recommended for investigating the compound’s biological activity, particularly its antibacterial potential?

  • Methodological Answer:
  • In Vitro Assays:
  • MIC Determination: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Time-Kill Kinetics: Assess bactericidal vs. bacteriostatic effects at 2× and 4× MIC over 24 hours.
  • Mechanistic Studies:
  • Target Binding: Perform molecular docking with bacterial ribosome (50S subunit) using AutoDock Vina, focusing on oxazolidinone’s interaction with 23S rRNA .
  • Resistance Profiling: Serial passage assays to evaluate mutation frequency in presence of sub-inhibitory concentrations .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

  • Methodological Answer:
  • Core Modifications: Synthesize analogs with variations in the oxazolidinone ring (e.g., substituents at C-5) and acetamide linker (e.g., replacing ethoxyphenyl with methoxy or halogenated groups) .
  • Bioisosteric Replacement: Substitute the 4-fluorophenyl group with thiophene or pyridine to enhance solubility or target affinity .
  • Data Analysis: Use multivariate regression models to correlate logP, polar surface area, and IC₅₀ values. Tools like MOE or Schrödinger Suite enable predictive SAR .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.